3,4,6-Tribromopyridazine
Overview
Description
3,4,6-Tribromopyridazine is an organic compound with the chemical formula C4HBr3N2. It is a white to light yellow solid with a melting point of approximately 160-161°C . This compound is notable for its applications in organic synthesis and its role as an intermediate in the production of various other compounds .
Preparation Methods
3,4,6-Tribromopyridazine is typically synthesized by reacting pyridazine with bromine under controlled conditions . The reaction conditions can be varied and optimized depending on the specific requirements of the laboratory or industrial setting. The process generally involves the use of solvents such as alcohols or ethers, which help dissolve the reactants and facilitate the reaction .
Chemical Reactions Analysis
3,4,6-Tribromopyridazine undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in substitution reactions where the bromine atoms are replaced by other functional groups.
Cyclization Reactions: The azide intermediates formed from substitution reactions can further undergo cyclization to produce bicyclic or tricyclic compounds.
Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions involving this compound are less documented, it is plausible that it can undergo such reactions under appropriate conditions.
Scientific Research Applications
3,4,6-Tribromopyridazine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including anticancer properties.
Industry: It is utilized in the production of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,6-Tribromopyridazine largely depends on its derivatives and the specific context in which it is used. For instance, in biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects . The exact pathways and molecular targets can vary widely based on the specific derivative and its application.
Comparison with Similar Compounds
3,4,6-Tribromopyridazine is part of a broader class of pyridazine compounds, which include:
3,5,6-Tribromopyridazine: Similar in structure but with bromine atoms at different positions.
3,4,5-Tribromopyridazine: Another structural isomer with distinct properties.
6-Bromopyridazine-3-carbonitrile: A derivative with a nitrile group, used in various chemical syntheses.
Compared to these similar compounds, this compound is unique in its specific bromination pattern, which can influence its reactivity and the types of derivatives it can form.
Properties
IUPAC Name |
3,4,6-tribromopyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr3N2/c5-2-1-3(6)8-9-4(2)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPHMOREEBHHIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40720972 | |
Record name | 3,4,6-Tribromopyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40720972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55928-86-4 | |
Record name | 3,4,6-Tribromopyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40720972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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